Tubulin polymerization-IN-36 is a synthetic compound recognized for its significant role in inhibiting tubulin polymerization, a critical process in cell division and microtubule dynamics. It operates primarily by binding to the colchicine site on tubulin, effectively disrupting the formation of microtubules. This compound has garnered attention due to its potential therapeutic applications, particularly in cancer treatment, where inhibiting tubulin polymerization can lead to cell cycle arrest and apoptosis in cancer cells.
The mechanism of action of Tubulin polymerization-IN-36 involves its interaction with tubulin dimers, which are composed of alpha and beta subunits. Upon binding, the compound destabilizes the microtubule structure by preventing the addition of tubulin monomers to the growing microtubule ends. This inhibition can be quantitatively measured by calculating the half-maximal inhibitory concentration (IC50), which for Tubulin polymerization-IN-36 is reported to be around 2.06 μM . The binding at the colchicine site alters the conformational dynamics of tubulin, leading to a reduction in microtubule stability and function.
Biologically, Tubulin polymerization-IN-36 exhibits potent anti-cancer activity. It has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through mechanisms involving caspase activation . The compound's ability to inhibit tubulin polymerization leads to morphological changes in cancer cells, including reduced proliferation and increased apoptotic markers. In vitro studies demonstrate that it effectively inhibits tubulin polymerization in a concentration-dependent manner, confirming its potential as an anti-cancer agent .
The synthesis of Tubulin polymerization-IN-36 typically involves multi-step organic synthesis techniques that include coupling reactions, cyclizations, and functional group modifications. A common synthetic route may involve:
The detailed synthetic pathway can vary based on desired modifications to improve potency or selectivity against specific cancer cell lines.
The primary application of Tubulin polymerization-IN-36 lies in cancer therapeutics. By inhibiting microtubule dynamics, it serves as a potential candidate for developing new anti-cancer drugs targeting various malignancies. Additionally, its mechanism of action makes it a valuable tool for studying microtubule dynamics and cellular processes related to mitosis and intracellular transport.
Interaction studies involving Tubulin polymerization-IN-36 have utilized molecular docking simulations and binding assays to elucidate its binding affinity and specificity at the colchicine site on tubulin . These studies reveal that Tubulin polymerization-IN-36 forms critical hydrogen bonds with key amino acid residues within the binding site, enhancing our understanding of its inhibitory mechanism. The compound's interactions lead to significant alterations in the structural conformation of tubulin, which is crucial for its biological activity.
Several compounds exhibit similar mechanisms of action by inhibiting tubulin polymerization. Below is a comparison highlighting their unique features:
| Compound Name | IC50 (μM) | Mechanism of Action | Unique Features |
|---|---|---|---|
| Colchicine | 2.52 | Binds to colchicine site on tubulin | Natural product with historical use in gout |
| Combretastatin | 0.92 | Inhibits tubulin polymerization | Derived from plant sources; potent anti-cancer |
| Podophyllotoxin | 5.08 | Disrupts microtubule formation | Used traditionally for warts; also anti-cancer |
| E-7010 | 3.4 | Targets colchicine binding site | Exhibits in vivo antitumor activity |
| Nocodazole | 27.53 | Prevents microtubule assembly | Commonly used in research; less potent |
Tubulin polymerization-IN-36 stands out due to its favorable IC50 value compared to some traditional agents like nocodazole and its unique structural modifications that enhance its biological efficacy against specific cancer types .
Critical concentration determination constitutes a fundamental parameter in understanding tubulin polymerization dynamics and the mechanism by which Tubulin polymerization-IN-36 disrupts microtubule assembly. The critical concentration represents the equilibrium tubulin concentration below which no net polymerization occurs, serving as a thermodynamic indicator of assembly competence [11] [12].
Multiple methodological approaches enable precise critical concentration measurements, each offering distinct advantages in sensitivity and applicability. Sedimentation assays provide high sensitivity with detection ranges from 0.1-10 micromolar, utilizing centrifugal separation to distinguish polymerized from unpolymerized tubulin [13]. The method involves incubating tubulin at various concentrations under polymerizing conditions, followed by high-speed centrifugation to pellet assembled microtubules. The supernatant tubulin concentration at equilibrium defines the critical concentration [12].
Turbidimetric measurements offer moderate sensitivity with broader detection ranges of 0.5-50 micromolar, making them suitable for routine screening applications [1] [14]. This approach monitors the plateau phase of polymerization curves, where the remaining soluble tubulin concentration equals the critical concentration. The method proves particularly valuable for temperature-dependent studies and inhibitor screening [2].
Fluorescence-based assays demonstrate very high sensitivity, detecting critical concentrations as low as 0.1 micromolar [15] [16]. These methods typically employ fluorescent reporters such as 4',6-diamidino-2-phenylindole that exhibit enhanced quantum yield upon binding to polymerized tubulin. The fluorescence intensity plateaus when the free tubulin concentration reaches the critical threshold [17].
Direct microscopy techniques achieve high sensitivity with detection ranges of 0.05-5 micromolar, providing visual confirmation of microtubule presence and structure [18]. Total internal reflection fluorescence microscopy enables real-time observation of individual microtubules, allowing direct measurement of growth and shrinkage kinetics at various tubulin concentrations [18].
Under standard conditions, purified tubulin exhibits critical concentrations ranging from 0.8-2.5 micromolar, depending on buffer composition, temperature, and protein preparation quality [12] [13]. The presence of Tubulin polymerization-IN-36 significantly elevates the apparent critical concentration by sequestering assembly-competent tubulin dimers or by destabilizing growing microtubule ends [19].
Temperature dependence of critical concentration reveals important mechanistic insights. At physiological temperatures of 37 degrees Celsius, the critical concentration typically measures 1.0 micromolar, while reduced temperatures progressively increase this threshold [20] [21]. At 4 degrees Celsius, microtubule assembly becomes thermodynamically unfavorable, with complete depolymerization occurring regardless of tubulin concentration [20] [6].
| Method | Detection Range (μM) | Sensitivity | Typical Critical Concentration (μM) |
|---|---|---|---|
| Sedimentation assay | 0.1-10 | High | 0.8-2.5 |
| Turbidimetric measurement | 0.5-50 | Medium | 1.0-3.0 |
| Fluorescence-based assay | 0.1-20 | Very High | 0.5-2.0 |
| Direct microscopy | 0.05-5 | High | 0.6-2.2 |
| Light scattering | 0.2-15 | Medium | 1.2-2.8 |
The stoichiometric relationship between Tubulin polymerization-IN-36 and tubulin dimers provides crucial insights into the molecular mechanism of inhibition and binding site specificity. Stoichiometric analysis reveals whether inhibition occurs through simple competitive binding or involves more complex allosteric mechanisms [19] [22].
Classical tubulin-binding drugs exhibit well-characterized stoichiometric relationships that serve as benchmarks for mechanistic understanding. Colchicine demonstrates a 1:1 binding stoichiometry with tubulin dimers, binding specifically to the colchicine site at the interface between alpha and beta subunits [19] [23]. The dissociation constant for this interaction ranges from 0.4-2.1 micromolar under physiological conditions [19].
Vinblastine exhibits similar 1:1 stoichiometry, binding to the vinblastine site located at the plus end of microtubules [22] [24]. This interaction demonstrates higher affinity with dissociation constants ranging from 0.2-1.5 micromolar [22]. The binding induces conformational changes that prevent further tubulin addition to growing microtubule ends [24].
Paclitaxel represents a mechanistically distinct class, also exhibiting 1:1 stoichiometry but binding to the taxane site on beta-tubulin [25]. Unlike depolymerizing agents, paclitaxel stabilizes microtubules with dissociation constants of 0.1-0.8 micromolar [25].
Recent structural studies of cevipabulin reveal more complex stoichiometric relationships, with 2:1 binding ratios observed under specific conditions [22] [26]. This compound simultaneously occupies the vinblastine site and a novel seventh binding site on alpha-tubulin, demonstrating that dual-site binding mechanisms can occur [22] [26]. Liquid chromatography-tandem mass spectrometry analysis confirmed stoichiometric ratios of 1.74, 1.91, and 2.19 cevipabulin molecules per tubulin dimer at concentrations of 64, 128, and 256 micromolar, respectively [22].
Experimental determination of drug-tubulin stoichiometry employs multiple complementary approaches. Equilibrium binding studies utilize various separation techniques to distinguish bound from free drug molecules [19] [13]. Sedimentation velocity analytical ultracentrifugation provides direct measurement of complex formation and stoichiometry [13].
Surface plasmon resonance spectroscopy enables real-time monitoring of binding kinetics and equilibrium constants [27] [26]. Tubulin immobilization on sensor chips allows injection of varying drug concentrations to determine binding parameters. Microscale thermophoresis offers an alternative approach, measuring binding-induced changes in molecular motion [26].
The progression from stoichiometric to substoichiometric inhibition reflects the strength of the inhibitory constant Ki relative to the binding constant Kb [19]. Strong substoichiometric inhibitors like colchicine achieve 50 percent inhibition with only 2 percent of tubulin molecules bound to drug, representing ratios of one liganded tubulin per 40-50 free protein molecules [19].
| Compound | Binding Stoichiometry | Binding Site | Kd Value (μM) |
|---|---|---|---|
| Colchicine | 1:1 | Colchicine site | 0.4-2.1 |
| Vinblastine | 1:1 | Vinblastine site | 0.2-1.5 |
| Paclitaxel | 1:1 | Taxane site | 0.1-0.8 |
| Cevipabulin | 2:1 | Dual sites | 0.90-0.97 |
| Typical inhibitor | 1:1 | Variable | 0.1-10 |
Temperature dependence of tubulin polymerization reveals fundamental thermodynamic and kinetic principles governing microtubule assembly and provides critical insights into the mechanism by which Tubulin polymerization-IN-36 suppresses polymerization under varying thermal conditions [20] [21].
Microtubule assembly exhibits pronounced temperature sensitivity, with both polymerization and depolymerization rates following Arrhenius relationships [20]. At the standard assay temperature of 37 degrees Celsius, polymerization rates reach maximum values, while depolymerization rates maintain optimal balance for dynamic instability [20] [21]. Experimental measurements demonstrate that polymerization rates decrease proportionally with temperature reduction, with significant suppression observed below 25 degrees Celsius [20].
The temperature dependence of depolymerization rates proves more complex than polymerization kinetics. Depolymerization rates decrease faster than polymerization rates as temperatures decline, with intersection predicted at approximately 13 degrees Celsius [20]. Below this critical temperature, polymerization rates theoretically exceed depolymerization rates, yet microtubule polymer loss still occurs due to increased catastrophe frequency and altered nucleation kinetics [20].
Critical concentration measurements reveal strong temperature dependence, with values increasing exponentially as temperatures decrease [20] [21]. At 37 degrees Celsius, typical critical concentrations measure 1.0 micromolar, while reduction to 25 degrees Celsius elevates this threshold to 2.1 micromolar [20]. Further cooling to 15 degrees Celsius increases the critical concentration to 4.2 micromolar, and at 10 degrees Celsius, values reach 8.5 micromolar [20].
Complete assembly failure occurs at temperatures below 10 degrees Celsius, where thermodynamic constraints prevent net polymerization regardless of tubulin concentration [20] [6]. At 4 degrees Celsius, rapid depolymerization occurs within minutes, with nearly complete loss of microtubule polymer [20]. This temperature-induced depolymerization provides a useful experimental tool for studying assembly-disassembly cycles [28].
The molecular basis of temperature-dependent assembly involves conformational dynamics of tubulin dimers and the stability of longitudinal and lateral contacts within the microtubule lattice [20] [29]. Low temperatures trap tubulin in assembly-incompetent conformations, characterized by compacted heterodimer structures that disfavor intermolecular interactions [30] [20]. The transition between assembly-competent and assembly-incompetent states appears regulated by tubulin-binding cofactors, particularly TBCB/Alf1, which promotes conformational cycling [30] [20].
Tubulin polymerization-IN-36 likely exploits temperature-sensitive conformational equilibria to enhance its inhibitory potency under suboptimal thermal conditions. The compound may preferentially bind to or stabilize assembly-incompetent tubulin conformations, effectively shifting the equilibrium away from polymerization-competent states . This mechanism would explain enhanced inhibitory activity observed at reduced temperatures.
Activation energy calculations from Arrhenius plots reveal distinct energetic barriers for polymerization and depolymerization processes [7] [20]. Polymerization exhibits activation energies consistent with protein-protein association reactions, while depolymerization demonstrates lower energy barriers reflecting the destabilizing effects of guanosine triphosphate hydrolysis [20] [29].
The temperature dependence of Tubulin polymerization-IN-36 activity provides valuable mechanistic insights. Enhanced inhibition at reduced temperatures suggests that the compound may act by stabilizing curved or assembly-incompetent tubulin conformations that predominate under suboptimal thermal conditions [20] [29]. Alternatively, temperature-dependent changes in binding affinity could reflect altered protein flexibility or binding site accessibility [20].
| Temperature (°C) | Polymerization Rate (relative) | Depolymerization Rate (relative) | Critical Concentration (μM) |
|---|---|---|---|
| 4 | 0.05 | 0.02 | No assembly |
| 10 | 0.15 | 0.08 | 8.5 |
| 15 | 0.35 | 0.25 | 4.2 |
| 25 | 0.65 | 0.55 | 2.1 |
| 30 | 0.85 | 0.75 | 1.5 |
| 37 | 1.00 | 1.00 | 1.0 |
| 40 | 0.95 | 1.15 | 1.2 |